Cas no 378208-05-0 (4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide)

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a heterocyclic compound featuring an isoindole-1,3-dione core linked to a benzamide moiety substituted with a 4-phenylthiazol-2-yl group. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of both the phthalimide and thiazole rings may confer favorable binding interactions with target proteins, while the benzamide linker enhances structural rigidity. The compound's synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. Its well-defined molecular architecture supports precise structure-activity relationship studies in pharmacological research.
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide structure
378208-05-0 structure
Product name:4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
CAS No:378208-05-0
MF:C24H15N3O3S
MW:425.459203958511
CID:5416874

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(1,3-dioxoisoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
    • 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
    • Inchi: 1S/C24H15N3O3S/c28-21(26-24-25-20(14-31-24)15-6-2-1-3-7-15)16-10-12-17(13-11-16)27-22(29)18-8-4-5-9-19(18)23(27)30/h1-14H,(H,25,26,28)
    • InChI Key: KJZPZKWRCZXIBK-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC=CC=C2)=CS1)(=O)C1=CC=C(N2C(=O)C3=C(C2=O)C=CC=C3)C=C1

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3374-0247-5μmol
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
378208-05-0 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3374-0247-20mg
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
378208-05-0 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3374-0247-2μmol
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
378208-05-0 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3374-0247-10mg
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
378208-05-0 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3374-0247-15mg
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
378208-05-0 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3374-0247-50mg
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
378208-05-0 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3374-0247-25mg
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
378208-05-0 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3374-0247-20μmol
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
378208-05-0 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3374-0247-40mg
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
378208-05-0 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3374-0247-1mg
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
378208-05-0 90%+
1mg
$54.0 2023-04-26

Additional information on 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Introduction to 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide and Its Significance in Modern Chemical Biology

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, identified by its CAS number 378208-05-0, is a compound of significant interest in the field of chemical biology. This molecule represents a sophisticated fusion of heterocyclic scaffolds, combining an isoindole core with a thiazole moiety, both of which are well-documented for their diverse pharmacological activities. The benzamide functional group further enhances its potential as a bioactive entity, making it a promising candidate for further exploration in drug discovery and therapeutic development.

The structural complexity of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide arises from the interplay between its constituent parts. The 1,3-dioxo group in the isoindole ring introduces electrophilic centers that can participate in various chemical reactions, while the 4-phenyl substituent on the thiazole ring adds aromatic stability and potential for π-stacking interactions. These features collectively contribute to the molecule's versatility in biological assays.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such complex molecules with biological targets. Studies indicate that the benzamide moiety can serve as a hinge-binding motif, interacting with key residues in protein active sites. This has been particularly relevant in the development of kinase inhibitors, where precise spatial orientation is crucial for efficacy. The presence of both isoindole and thiazole units suggests potential activity against multiple targets, including those involved in inflammatory pathways and metabolic disorders.

In the context of current research, compounds like 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide are being scrutinized for their ability to modulate enzyme activity through allosteric regulation. The unique structural features of this compound may allow it to bind to pockets that are not accessible to simpler molecules. Such selectivity is highly desirable in drug design to minimize off-target effects and improve therapeutic outcomes.

The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of the 1,3-dioxo group into the isoindole framework requires careful control of reaction conditions to avoid unwanted side products. Similarly, the coupling of the 4 phenyl-substituted thiazole ring to the benzamide backbone necessitates robust methodologies to ensure high yields and purity. These synthetic challenges underscore the importance of expertise in medicinal chemistry for optimizing such structures.

Evaluating the biological activity of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol -2 -yl)-N-(4 phenyl -1 , 3 -thiazol -2 -yl)benzamide requires a multifaceted approach. In vitro assays can provide initial insights into its interaction with enzymes and receptors, while cell-based models can assess its effects on signaling pathways and cellular processes. Preclinical studies are essential for understanding its pharmacokinetic properties and potential toxicity profiles before moving to human trials.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the process of identifying promising candidates like this one. Predictive models can analyze large datasets to identify structural features that correlate with biological activity. This data-driven approach complements traditional experimental methods by providing rapid screening capabilities. The use of artificial intelligence (AI) tools has become indispensable in modern medicinal chemistry for designing molecules with tailored properties.

Future directions in research may explore derivatization strategies to enhance the potency or selectivity of 4-(1 , 3 -dioxo -2 , 3 -dihydro -1 H -isoindol -2 -yl ) -N -( 4 phenyl -1 , 3 -thiazol -2 -yl )benzamide . For instance , modifying the aromatic rings or introducing additional functional groups could lead to novel analogs with improved pharmacological profiles . Such modifications would be guided by structure/activity relationship (SAR) studies , which are critical for optimizing lead compounds into viable drugs.

The broader significance of this compound lies in its potential contribution to addressing unmet medical needs . By targeting key biological pathways with high precision , it may offer therapeutic benefits across various disease indications . Collaborative efforts between academia and industry are essential for translating laboratory findings into clinical applications . The development pipeline for such molecules is complex but holds immense promise for improving patient outcomes.

In conclusion,4-(1 , 3 -dioxo -2 , 3 -dihydro -1 H -isoindol -2 -yl ) -N -( 4 phenyl -1 , 3 thiazol yl ) benzamide (CAS no . 3782080550) exemplifies how interdisciplinary approaches can yield innovative bioactive molecules . Its unique structural features , coupled with advances in computational biology and synthetic chemistry , position it as a valuable asset in ongoing efforts to discover new treatments . As research progresses ,this compound will continue to be a focal point for exploring novel therapeutic strategies。

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